1-(Difluoromethyl)-3-ethynyl-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4F2N2 |
|---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-ethynylpyrazole |
InChI |
InChI=1S/C6H4F2N2/c1-2-5-3-4-10(9-5)6(7)8/h1,3-4,6H |
InChI Key |
LTIQTLQXSFEDSV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NN(C=C1)C(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 Difluoromethyl 3 Ethynyl 1h Pyrazole
Strategies for Pyrazole (B372694) Ring Construction
The formation of the pyrazole ring is the cornerstone of synthesizing 1-(difluoromethyl)-3-ethynyl-1H-pyrazole. Chemists employ two major strategies: building the ring through the condensation of two components that bring three carbon atoms and two nitrogen atoms together, or by forming the ring via a cycloaddition process.
Cyclocondensation Reactions
Cyclocondensation reactions are a traditional and widely used method for pyrazole synthesis. nih.govchim.it These reactions typically involve the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound. chim.it
The most classic approach to pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.govbeilstein-journals.org This method is a straightforward and rapid way to obtain polysubstituted pyrazoles. nih.gov The reaction proceeds by forming a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.
For the synthesis of the target molecule, this pathway would require difluoromethylhydrazine as the binucleophilic hydrazine component. The 1,3-dicarbonyl equivalent would need to contain the latent ethynyl (B1212043) group. While direct synthesis using this method is not extensively detailed in the literature, the formation of analogous 3-(difluoromethyl)pyrazoles from 1,3-diketones is a well-established principle. researchgate.net For instance, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives often utilizes this strategy. researchgate.netcbijournal.comgoogle.com The versatility of this method allows for the in-situ generation of the 1,3-dicarbonyl compounds, which then react in a one-pot process with the hydrazine to form the pyrazole. nih.govbeilstein-journals.org
Table 1: Examples of Reagents for Hydrazine-Based Pyrazole Synthesis
| Hydrazine Component | 1,3-Dicarbonyl Component | Resulting Core Structure |
|---|---|---|
| Difluoromethylhydrazine | 1,3-Diketone (e.g., 4,4-difluoro-1-phenylbutane-1,3-dione) | 1-(Difluoromethyl)pyrazole |
| Methylhydrazine | Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | 3-(Difluoromethyl)-1-methyl-pyrazole |
This table illustrates the types of reactants used in generalized cyclocondensation reactions to form fluorinated pyrazoles.
Another established cyclocondensation route involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as enones. nih.gov This reaction typically proceeds through a Michael addition of the hydrazine to the conjugated system, followed by intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole ring. researchgate.netscielo.br The initial product is often a pyrazoline (4,5-dihydro-1H-pyrazole), which requires a dehydrogenation step to yield the final pyrazole. nih.govscielo.br
This strategy offers an alternative to 1,3-dicarbonyls and expands the range of available starting materials for accessing the pyrazole core. researchgate.net The reaction's outcome can be influenced by conditions such as temperature and the presence of a solvent, which can determine whether the intermediate pyrazoline or the fully aromatized pyrazole is the final product. scielo.br
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions, also known as Huisgen cycloadditions, are powerful and highly efficient methods for constructing five-membered heterocyclic rings like pyrazoles. nih.govmdpi.com This approach involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. nih.govchim.it
In the context of pyrazole synthesis, the 1,3-dipole is typically a diazo compound or a nitrile imine, and the dipolarophile is an alkyne or an alkene. chim.itmdpi.comjocpr.com The reaction of a diazoalkane with an alkyne provides a direct route to the pyrazole ring with excellent atom economy. chim.it This method is particularly valuable for creating specific substitution patterns that may be difficult to achieve through cyclocondensation. Various pyrazole derivatives have been synthesized using this powerful reaction, often with high regioselectivity. mdpi.comnih.govrsc.org
For the synthesis of this compound, this strategy would involve the reaction of a difluoromethyl-containing 1,3-dipole with an ethynyl-substituted dipolarophile. The challenge often lies in the generation and handling of the reactive 1,3-dipole.
A significant advancement in the synthesis of 1-(difluoromethyl)pyrazoles is the development and use of precursors to difluorodiazoethane. acs.org Due to the challenges of handling gaseous and potentially unstable diazoalkanes, researchers have developed stable, masked reagents that can generate the reactive species in situ. acs.orgnih.gov
One such reagent is phenylsulfonyl difluorodiazoethane (PhSO2CF2CHN2), a bench-stable liquid that serves as a masked equivalent of difluorodiazoethane. acs.orgnih.gov This compound undergoes a direct regioselective [3+2] cycloaddition reaction with electron-deficient alkynes under mild conditions. acs.org This protocol provides facile access to a variety of 1-(difluoromethyl)-substituted pyrazoles in good to high yields. acs.orgnih.gov The reaction proceeds smoothly, and for transformations involving electron-deficient alkenes, a subsequent desulfonation step using a base like DBU is employed to convert the resulting pyrazolines into pyrazoles. acs.org
Table 2: Synthesis of Difluoromethyl-Substituted Pyrazoles via [3+2] Cycloaddition
| Alkyne Dipolarophile | Product Yield | Reference |
|---|---|---|
| Dimethyl acetylenedicarboxylate | 95% | acs.org |
| Diethyl acetylenedicarboxylate | 91% | acs.org |
| Diisopropyl acetylenedicarboxylate | 90% | acs.org |
| Methyl propiolate | 85% | acs.org |
| Ethyl propiolate | 82% | acs.org |
Data represents yields from the reaction of Phenylsulfone difluorodiazoethane with various electron-deficient alkynes as reported in the literature. acs.org
This approach represents a highly effective and modern strategy for the regioselective synthesis of the 1-(difluoromethyl)pyrazole core, which can then be further functionalized to introduce the 3-ethynyl group.
Multicomponent Reaction (MCR) Protocols for Pyrazole Formation
Multicomponent reactions (MCRs) are highly valued in medicinal and pharmaceutical chemistry for their efficiency, atom economy, and ability to generate complex molecules in a single step. nih.govmdpi.com These one-pot reactions involve the combination of three or more starting materials to form a final product that incorporates portions of all the initial reactants. nih.gov For the synthesis of the pyrazole core, MCRs typically involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.orgmdpi.com
A general and widely utilized MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a hydrazine. nih.govbeilstein-journals.org This process allows for the rapid assembly of substituted pyrazoles. nih.gov The versatility of this method permits a wide range of substituents on the final pyrazole ring by varying the starting components. beilstein-journals.org While a specific MCR protocol for this compound is not explicitly detailed in the literature, a hypothetical approach could involve a difluoromethyl-hydrazine, a suitable aldehyde, and an ethynyl-substituted β-ketoester.
| Reactant Type | Example Component | Role in Pyrazole Formation |
| Hydrazine Component | Difluoromethylhydrazine | Provides the N1-N2 atoms of the pyrazole ring and the N1-CF2H group. |
| 1,3-Dicarbonyl Precursor | Ethynyl-substituted β-ketoester | Forms the C3-C4-C5 backbone of the pyrazole ring. |
| Aldehyde | Formaldehyde or equivalent | Can be involved in forming the pyrazole-4-carboxylate precursor. beilstein-journals.org |
| Catalyst | Yb(PFO)3, SnCl2, etc. nih.govbeilstein-journals.org | Facilitates the condensation and cyclization steps. |
Introduction of the Difluoromethyl (CF2H) Moiety
The incorporation of a difluoromethyl group is a key strategy in modern medicinal chemistry due to its ability to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity. arkat-usa.orgresearchgate.net The CF2H group can be introduced either at a late stage onto a pre-formed pyrazole ring or by using a building block that already contains the moiety.
Late-Stage Difluoromethylation Techniques
Late-stage functionalization (LSF) is an attractive strategy that allows for the direct introduction of a functional group into a complex molecule, avoiding the need for a lengthy de novo synthesis. rsc.org
Direct C-H difluoromethylation involves the substitution of a carbon-hydrogen bond on the pyrazole ring with a CF2H group. This transformation is typically achieved through radical-based mechanisms. rsc.orgnih.gov Various reagents have been developed to generate the required difluoromethyl radical (•CF2H). This approach is particularly advantageous for functionalizing heterocycles. rsc.orgnih.gov For a precursor like 3-ethynyl-1H-pyrazole, this method could theoretically install the CF2H group directly at the N1 position.
| Reagent | Conditions | Mechanism | Applicability |
| Zn(SO2CF2H)2 (DFMS) | Requires an oxidant (e.g., TBHP) | Generates •CF2H radical for addition to the heterocycle. nih.gov | Effective for a range of electron-rich heterocycles. rsc.orgnih.gov |
| BrCF2H | Photoredox catalysis (e.g., organic dyes, Ru/Ir complexes) | Visible light-induced radical generation. nih.gov | Applicable to various heteroarenes under mild conditions. nih.gov |
| TMSCF2H | Palladium catalysis | Metal-mediated C-H activation and functionalization. | Can be used for direct arylation, though less common for N-difluoromethylation. |
Cross-Coupling Reactions for C(sp²)–CF2H Bond Formation (e.g., Pd-catalyzed, Ni-catalyzed, Cu-mediated)
Metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com To form a C(sp²)–CF2H bond on a pyrazole, a pre-functionalized pyrazole (e.g., a halopyrazole) is coupled with a difluoromethyl source. rsc.org This strategy offers a reliable and often high-yielding route to the desired product.
Palladium-catalyzed reactions: These are well-established methods, often employing ligands like BrettPhos, to couple aryl halides or triflates with a difluoromethyl source such as TMSCF2H. rsc.org
Nickel-catalyzed reactions: Nickel catalysis provides a cost-effective alternative to palladium and has been successfully used for the difluoromethylation of aryl halides and boronic acids. rsc.org
Copper-mediated reactions: Copper-mediated or -catalyzed reactions are particularly useful for forming C(sp²)–CF2H bonds and have been investigated extensively. rsc.org Reagents like difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H) can be used in these transformations. rsc.org
| Catalyst System | Pyrazole Substrate | Difluoromethyl Source | Key Features |
| Palladium (e.g., Pd(dba)2/BrettPhos) | Halogenated or triflated pyrazole | TMSCF2H | Good functional group tolerance, operates via a Pd(0)/Pd(II) cycle. rsc.org |
| Nickel | Aryl boronic acids, aryl halides | BrCF2H | High efficiency and broad substrate scope. researchgate.net |
| Copper | Aryl halides, 1-iodoalkynes | "CF2H-Cu" species | Can be used for a variety of substrates, including alkynes. rsc.org |
Utilization of Difluoromethyl-Containing Building Blocks
An alternative and highly effective strategy involves constructing the pyrazole ring using a starting material that already contains the difluoromethyl group. researchgate.netresearchgate.net This approach ensures the precise placement of the CF2H moiety and can be more efficient for large-scale synthesis. thieme.de
The classic Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, can be adapted using fluorinated building blocks. olemiss.edubibliomed.org A key precursor for synthesizing 3-(difluoromethyl)pyrazoles is a difluoroacetoacetate derivative, such as ethyl 4,4-difluoroacetoacetate.
The synthesis proceeds by reacting the difluoroacetoacetate with a hydrazine (in this case, methylhydrazine to eventually form the N1-methylated analog, which is a common motif in agrochemicals). thieme.deresearchgate.net The initial condensation is followed by cyclization and dehydration to yield the pyrazole ring with the difluoromethyl group at the C3 position. thieme.debibliomed.org Subsequent chemical modifications would be required to introduce the ethynyl group at the C3 position and the CF2H group at the N1 position, suggesting this route is more direct for C3-CF2H pyrazoles.
| Reactant 1 | Reactant 2 | Intermediate | Final Product (before further modification) |
| Ethyl 4,4-difluoroacetoacetate | Hydrazine hydrate | Hydrazone | 3-(Difluoromethyl)-1H-pyrazol-5-ol |
| Ethyl 4,4-difluoroacetoacetate | Methylhydrazine | Hydrazone | 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol |
Employing Difluoroacetohydrazonoyl Bromides
A significant advancement in the synthesis of difluoromethyl-substituted pyrazoles involves the use of difluoroacetohydrazonoyl bromides as versatile building blocks. These reagents serve as stable precursors for in situ generation of difluoromethylated nitrile imines, which are highly reactive 1,3-dipoles. The subsequent [3+2] cycloaddition of these nitrile imines with suitable dipolarophiles, such as alkynes, provides a direct and efficient route to the desired pyrazole core.
The general process begins with the treatment of a difluoroacetohydrazonoyl bromide with a base, typically a tertiary amine like triethylamine, to generate the transient difluoromethyl nitrile imine. This dipole is then trapped by a dipolarophile. The reaction with an alkyne partner leads to the formation of the pyrazole ring in a single, highly effective step. This method is valued for its operational simplicity and the mild conditions under which it proceeds. The stability of difluoroacetohydrazonoyl bromides, which can often be handled in the air at room temperature, makes them effective and practical reagents for constructing CF₂H-substituted heterocyclic compounds.
| Reagent Class | Description | Role in Synthesis | Reference |
| Difluoroacetohydrazonoyl Bromides | Stable, crystalline solids. | Precursors to difluoromethyl nitrile imines for [3+2] cycloaddition reactions. | nih.gov |
| Base (e.g., Triethylamine) | Organic amine. | Promotes the in situ formation of the nitrile imine from the hydrazonoyl bromide. | |
| Dipolarophile (Alkyne) | A molecule containing a carbon-carbon triple bond. | Reacts with the nitrile imine to form the pyrazole ring. | nih.gov |
This synthetic strategy demonstrates that difluoroacetohydrazonoyl bromides are effective difluoromethyl building blocks for the synthesis of fluoroalkyl heterocyclic compounds under mild reaction conditions. nih.gov
Introduction of the Ethynyl Moiety
The incorporation of the ethynyl group (-C≡CH) at the C3 position of the 1-(difluoromethyl)-1H-pyrazole ring can be accomplished through two primary strategic approaches: installing the group onto a pre-formed pyrazole system or constructing the pyrazole ring from a precursor that already contains the ethynyl unit.
Direct ethynylation typically involves the functionalization of a pyrazole ring that already bears the N1-difluoromethyl substituent. The most prominent method for this transformation is the Sonogashira cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org
In a potential synthetic sequence for this compound, this strategy would commence with a 1-(difluoromethyl)-3-halo-1H-pyrazole intermediate (e.g., where the halogen is iodine or bromine). This intermediate would then be reacted with a suitable terminal alkyne, such as trimethylsilylacetylene (B32187), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgresearchgate.net The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne and can be readily removed in a subsequent step to yield the final product. wikipedia.org The Sonogashira coupling is known for its mild reaction conditions and tolerance of various functional groups, making it a powerful tool for late-stage functionalization. ntu.edu.twscielo.org.mx
An alternative and often more convergent approach involves using a starting material that already contains the ethynyl functionality. This method integrates the ethynyl group into the molecular backbone before the pyrazole ring is formed. The [3+2] cycloaddition reaction described previously is well-suited for this strategy.
In this context, a difluoromethyl nitrile imine, generated from a difluoroacetohydrazonoyl bromide, is reacted with an alkyne that bears the desired ethynyl group. For instance, using a terminal alkyne like propyne (B1212725) or a protected version such as trimethylsilylacetylene as the dipolarophile in the cycloaddition reaction directly installs the necessary functionality at the C3 position of the resulting pyrazole ring, provided the reaction proceeds with the correct regioselectivity. Research has demonstrated that electron-deficient alkynes readily participate in these regioselective cycloadditions to furnish difluoromethyl-substituted pyrazoles in good yields. nih.gov
| Precursor Type | Synthetic Method | Description |
| Ethynyl Grignard Reagent | Nucleophilic Addition | Reaction with a suitable pyrazole-based electrophile. |
| Terminal Alkyne | [3+2] Cycloaddition | Serves as the dipolarophile in reaction with a difluoromethyl nitrile imine. |
| Organozinc or Organoboron Reagent | Negishi or Suzuki Coupling | Coupling of an ethynyl-metal species with a halo-pyrazole. |
Integrated and Regioselective Synthetic Pathways
The successful synthesis of this compound hinges on the strategic integration of the synthetic steps and, crucially, the control of regiochemistry during the formation of the heterocyclic ring.
A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in the final stages. researchgate.net For the target compound, a convergent approach might involve the independent synthesis of two key intermediates: a difluoromethylhydrazine and a β-ketoalkyne or a related 1,3-dicarbonyl compound containing an ethynyl group. The final step would be the condensation of these two fragments to form the pyrazole ring. This approach is often efficient as it allows for the optimization of each fragment's synthesis independently.
A divergent or linear synthesis involves the sequential modification of a common starting material. nih.gov An example would be the initial synthesis of 1-(difluoromethyl)-1H-pyrazole. This core structure could then be halogenated at the C3 position, followed by a Sonogashira coupling to introduce the ethynyl group. This pathway allows a single intermediate to be used to create a variety of analogs by changing the final functionalization step. Temperature-controlled reaction conditions have been shown to be effective in directing the outcome of such divergent pathways for pyrazole synthesis. nih.gov
When the pyrazole ring is formed via a [3+2] cycloaddition between a difluoromethyl nitrile imine and an unsymmetrical alkyne, the issue of regioselectivity arises. Two different regioisomers can potentially be formed. For the synthesis of this compound, it is essential that the cycloaddition proceeds to selectively yield the 1,3,5-substituted isomer, where the ethynyl group is at the C3 position and the other substituent from the alkyne is at C4 (or C5, depending on the alkyne).
The regiochemical outcome of the [3+2] cycloaddition is governed by the electronic and steric properties of the substituents on both the 1,3-dipole (the nitrile imine) and the dipolarophile (the alkyne). The difluoromethyl group is electron-withdrawing, which influences the frontier molecular orbitals of the nitrile imine. This electronic bias, combined with the directing effects of any substituent on the alkyne, dictates the orientation of the addition. For example, the reaction of difluoroacetohydrazonoyl bromides with terminal alkynes typically yields the 3-substituted pyrazole with high regioselectivity. nih.gov Careful selection of precursors and reaction conditions is therefore paramount to control the formation of isomers and ensure the synthesis of the desired product. thieme.de
Development of Green Chemistry Approaches in Synthesis
The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is a paramount objective in modern medicinal chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While the synthesis of pyrazole derivatives has been a fertile ground for the application of such methodologies, specific research detailing green chemistry approaches for the synthesis of this compound is not extensively documented in current scientific literature. However, the significant progress made in the eco-friendly synthesis of structurally related fluorinated pyrazoles provides a clear framework and promising strategies that could be adapted for the target compound.
Key green chemistry strategies explored for pyrazole synthesis include microwave-assisted synthesis, the use of environmentally benign solvents, solvent-free reaction conditions, and the development of catalyst-free protocols. mdpi.comnih.gov These methods offer substantial advantages over conventional synthetic routes by often reducing reaction times, increasing yields, and lowering the environmental impact. researchgate.netimpactfactor.org
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, frequently leading to dramatic reductions in reaction times and improved product yields compared to conventional heating methods. researchgate.netnih.gov For the synthesis of fluorinated pyrazoles, microwave-assisted cyclocondensation reactions have proven effective. For instance, the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with various hydrazines under solvent-free microwave irradiation has been shown to efficiently produce trifluoromethyl-substituted pyrazoles. researchgate.netscielo.br This approach eliminates the need for volatile organic solvents, aligning with key principles of green chemistry.
Table 1: Comparison of Reaction Times and Yields for Microwave-Assisted Synthesis of Trifluoromethyl-Pyrazoles (Solvent-Free)
| Precursors | Product | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-ethoxy-1,1,1-trifluoro-3-buten-2-one + Phenylhydrazine | 5-trifluoromethyl-1-phenyl-1H-pyrazole | 12 | 80 | researchgate.net |
| 4-methoxy-1,1,1-trifluoro-3-penten-2-one + Phenylhydrazine | 3-methyl-5-trifluoromethyl-1-phenyl-1H-pyrazole | 12 | 75 | researchgate.net |
| 4-methoxy-1,1,1-trifluoro-3-phenyl-3-buten-2-one + Phenylhydrazine | 3-phenyl-5-trifluoromethyl-1-phenyl-1H-pyrazole | 12 | 78 | researchgate.net |
This interactive table summarizes the efficiency of solvent-free microwave synthesis for compounds structurally related to this compound, highlighting the potential of this technique.
Solvent-Free and Catalyst-Free Methodologies
Another significant advancement in green synthesis is the development of solvent-free and/or catalyst-free reaction conditions. These methods directly address the environmental and health concerns associated with many traditional organic solvents and heavy metal catalysts. Research on various pyrazole derivatives has demonstrated the feasibility of conducting condensation reactions under neat conditions (without any solvent) or by using water or ethanol (B145695) as green solvents. mdpi.comjetir.org
For example, eco-friendly, catalyst-free condensation reactions have been successfully employed for the synthesis of novel mono- and bis-pyrazole derivatives. mdpi.comnih.gov These reactions, often carried out in benign solvents like acetonitrile (B52724) or ethanol under mild heating, streamline the synthetic process and minimize waste generation. mdpi.com While specific data for this compound is unavailable, the success of these protocols with other pyrazoles suggests their potential applicability. The principles of minimizing auxiliary substances and avoiding derivatization steps are central to these greener synthetic routes.
Table 2: Examples of Green Synthesis Conditions for Pyrazole Derivatives
| Synthesis Type | Key Features | Example Application | Reference |
|---|---|---|---|
| Microwave-Assisted | Rapid heating, reduced reaction time, often solvent-free. | Synthesis of 1,3,5-substituted pyrazoles. | mdpi.com |
| Ultrasonic Irradiation | Energy efficiency, enhanced reaction rates. | Synthesis of spiro indoline-pyranopyrazoles. | researchgate.net |
| Catalyst-Free | Avoids toxic metal catalysts, simplifies purification. | Condensation reactions to form mono- and bis-pyrazoles. | mdpi.comnih.govmdpi.com |
| Grinding Method | Solvent-free, mechanically induced reaction. | Synthesis of functionalized pyrazolo[3,4-b]pyridines. | nih.gov |
This interactive table outlines various green chemistry approaches that have been successfully applied to the synthesis of the broader pyrazole class of compounds.
The development of green chemistry approaches for synthesizing complex molecules like this compound is an evolving field. The established success of microwave irradiation, solvent-free techniques, and catalyst-free systems in the synthesis of other fluorinated pyrazoles provides a strong foundation for future research aimed at developing more sustainable and environmentally responsible manufacturing processes for this specific compound.
Chemical Reactivity and Derivatization of 1 Difluoromethyl 3 Ethynyl 1h Pyrazole
Transformations Involving the Ethynyl (B1212043) Group
The terminal alkyne is the most reactive functional group in the molecule, readily participating in a variety of addition and coupling reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry")
The terminal ethynyl group of 1-(difluoromethyl)-3-ethynyl-1H-pyrazole is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The reaction joins the pyrazole (B372694) scaffold to another molecule containing an azide (B81097) group, forming a stable triazole linker. nih.gov
The reaction proceeds under mild conditions, typically using a copper(I) catalyst, which can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. sigmaaldrich.com The versatility of this reaction allows for the coupling of the pyrazole with a wide array of azide-containing molecules, including alkyl, aryl, and biologically relevant structures. The high reliability and functional group tolerance of CuAAC make it a favored method for creating complex molecules for applications in medicinal chemistry and materials science. scienceopen.com Research on pyrazolates has shown that pre-assembled copper catalysts, such as tetranuclear copper(I) pyrazolates, can be particularly effective for these reactions. nih.govnih.gov
Below is a table representing typical CuAAC reactions with this compound.
| Azide Reactant (R-N₃) | Product: 1-(1-(Difluoromethyl)-1H-pyrazol-3-yl)-4-R-1H-1,2,3-triazole |
| Benzyl azide | 1-(1-(Difluoromethyl)-1H-pyrazol-3-yl)-4-benzyl-1H-1,2,3-triazole |
| Phenyl azide | 1-(1-(Difluoromethyl)-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,3-triazole |
| 1-Azido-4-methylbenzene | 1-(1-(Difluoromethyl)-1H-pyrazol-3-yl)-4-(p-tolyl)-1H-1,2,3-triazole |
| 1-Azido-2-nitrobenzene | 1-(1-(Difluoromethyl)-1H-pyrazol-3-yl)-4-(2-nitrophenyl)-1H-1,2,3-triazole |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. rsc.org This reaction, catalyzed by a combination of palladium and copper salts, is highly applicable to this compound. It allows for the direct attachment of various aryl or vinyl substituents to the C3 position of the pyrazole ring via the ethynyl linker.
The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine). acs.org The mild reaction conditions tolerate a wide range of functional groups, making it suitable for late-stage functionalization in the synthesis of complex molecules. rsc.org Copper-free Sonogashira protocols have also been developed to prevent the undesirable homocoupling of the alkyne (Glaser coupling). nih.govresearchgate.net A one-pot, three-step protocol combining Sonogashira coupling, desilylation, and CuAAC has been successfully applied to similar trifluoromethyl-pyrazole systems, highlighting the synthetic utility of these sequential reactions.
The table below illustrates potential products from the Sonogashira coupling of this compound with various halides.
| Halide Reactant (R-X) | Catalyst System | Product: 1-(Difluoromethyl)-3-(R-ethynyl)-1H-pyrazole |
| Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 1-(Difluoromethyl)-3-(phenylethynyl)-1H-pyrazole |
| 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(Difluoromethyl)-3-((p-tolyl)ethynyl)-1H-pyrazole |
| 2-Iodopyridine | Pd(dba)₂, XPhos, Cs₂CO₃ | 1-(Difluoromethyl)-3-((pyridin-2-yl)ethynyl)-1H-pyrazole |
| Vinyl bromide | Pd(PPh₃)₄, CuI, Et₃N | 1-(Difluoromethyl)-3-(but-1-en-3-ynyl)-1H-pyrazole |
Hydration and Other Nucleophilic Additions to the Alkyne
The terminal alkyne of this compound can undergo hydration to form a ketone. The regioselectivity of this addition is governed by Markovnikov's rule, which predicts that the nucleophile (in this case, the oxygen from water) will add to the more substituted carbon of the alkyne. However, the regiochemical outcome is strongly influenced by the electronic properties of the substituents. The pyrazole ring and the difluoromethyl group are both electron-withdrawing, which can affect the electron density of the alkyne bond. In the acid-catalyzed hydration of alkynes, protonation typically occurs at the terminal carbon, leading to the formation of a methyl ketone after tautomerization of the enol intermediate.
Other nucleophiles can also add across the alkyne bond. For instance, the addition of alcohols (alkoxymercuration-demercuration) or thiols can be used to synthesize vinyl ethers and vinyl sulfides, respectively. The presence of the electron-withdrawing fluorinated pyrazole moiety is expected to polarize the alkyne, making the internal carbon more electrophilic and susceptible to nucleophilic attack. This facilitates additions that might be sluggish with less activated alkynes.
Cyclization Reactions Initiated by the Ethynyl Moiety
The ethynyl group serves as a versatile handle for constructing fused heterocyclic systems. Through various cyclization strategies, new rings can be annulated onto the pyrazole core.
One common approach is the 1,3-dipolar cycloaddition with nitrile imines or diazo compounds, which can lead to the formation of new pyrazole rings or other five-membered heterocycles. semanticscholar.org Another powerful method is electrophilic cyclization. For example, α,β-alkynic hydrazones, which could potentially be formed from a derivative of the target compound, readily undergo iodocyclization to yield 4-iodopyrazoles.
Furthermore, the ethynyl group can participate in intramolecular cyclizations if a suitable nucleophilic group is present elsewhere in the molecule or in an appended side chain. For instance, a neighboring amine or hydroxyl group could attack the activated alkyne to form a fused five- or six-membered ring. Such reactions are often promoted by transition metal catalysts (e.g., gold, palladium) or strong acids. These strategies provide access to complex polycyclic structures like pyrazolo[3,4-b]pyridines or pyrazolo[3,4-d]pyrimidines, which are common scaffolds in pharmacologically active compounds.
Reactivity of the Difluoromethyl (CF₂H) Group
While less reactive than the ethynyl group, the difluoromethyl group is not merely a passive substituent. Its unique electronic properties allow for specific chemical transformations.
Exploration of the C-H Bond Acidity for Further Functionalization
The C-H bond of the difluoromethyl group exhibits notable acidity due to the strong electron-withdrawing effect of the two fluorine atoms. This proton can act as a hydrogen bond donor, a property that is significant in medicinal chemistry for molecular recognition at enzyme active sites.
More importantly, this acidity can be exploited for synthetic functionalization. While the pKa is not low enough for deprotonation by common bases, the use of a Brønsted superbase in combination with a weak Lewis acid enables the deprotonation of Ar-CF₂H groups. This process generates a reactive nucleophilic Ar-CF₂⁻ synthon. This nucleophile can then be trapped with a wide range of electrophiles, allowing for the construction of novel benzylic Ar-CF₂-R linkages. This methodology transforms the typically inert CF₂H group into a versatile handle for molecular elaboration.
The table below provides examples of potential functionalization reactions following the deprotonation of the CF₂H group.
| Electrophile | Reagent System | Product Structure |
| Benzophenone | Superbase/Lewis Acid | 1-(1,1-Difluoro-1-(1H-pyrazol-1-yl)methyl)benzene |
| N-Benzylideneaniline | Superbase/Lewis Acid | 1-(1,1-Difluoro-2-phenyl-2-(phenylamino)ethyl)-1H-pyrazole derivative |
| Methyl iodide | Superbase/Lewis Acid | 1-(1,1-Difluoroethyl)-3-ethynyl-1H-pyrazole |
| Acetaldehyde | Superbase/Lewis Acid | 1-(1-(1,1-Difluoro-1H-pyrazol-1-yl)propan-2-ol) |
Transformations of the C-F Bonds (e.g., Deoxyfluorination precursors)
The difluoromethyl (CHF2) group is a key pharmacophore in medicinal chemistry, valued for its ability to act as a lipophilic hydrogen bond donor, mimicking hydroxyl or thiol groups. rutgers.edu The C-F bonds within this group are generally robust; however, under specific conditions, they can be induced to undergo transformations. While direct C-F bond activation of N-difluoromethyl groups on pyrazoles is not extensively documented, related transformations on other fluorinated molecules provide insights into potential reactivity. For instance, single C-F bond activation in trifluoromethyl groups, often facilitated by photoredox catalysis or Lewis acids, can lead to the formation of difluoromethyl radicals or cations that can participate in further reactions. researchgate.net
Although not yet demonstrated for this compound, there is growing interest in the development of novel deoxyfluorination reagents. researchgate.net Reagents that can deliver a fluoride (B91410) ion to an activated substrate are crucial for the synthesis of fluorinated organic molecules. While traditional deoxyfluorination reagents like DAST have limitations, newer reagents are continually being explored. researchgate.net The development of N-difluoromethyl amides as building blocks for more complex N-CF2H functionalized molecules suggests the potential for related N-difluoromethylated heterocycles to serve as precursors in specialized fluorination reactions, though this application for this compound remains a topic for future investigation. chemistryviews.orgnih.govresearchgate.net
Chemical Modifications of the Pyrazole Heterocycle
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the substituents it bears. The N-difluoromethyl group is electron-withdrawing, which generally deactivates the pyrazole ring towards electrophilic attack but can activate it towards nucleophilic attack. The C3-ethynyl group is also an electron-withdrawing group and provides a reactive site for various transformations.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution on the pyrazole ring typically occurs at the C4 position, as the C3 and C5 positions are deactivated by the adjacent nitrogen atoms. pharmaguideline.comimperial.ac.uk The N-difluoromethyl group, being electron-withdrawing, is expected to further deactivate the ring but still direct incoming electrophiles to the C4 position. This has been demonstrated in N-difluoromethylated pyrazoles, which undergo reactions such as bromination and chlorination at the C4 position. arkat-usa.org
The directing effect of the N-substituent generally overrides that of a C3 substituent in pyrazoles. Therefore, for this compound, electrophilic attack is predicted to occur at the C4 position.
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Product |
| Br2, Acetic Acid | 4-Bromo-1-(difluoromethyl)-3-ethynyl-1H-pyrazole |
| N-Chlorosuccinimide (NCS) | 4-Chloro-1-(difluoromethyl)-3-ethynyl-1H-pyrazole |
| H2SO4/SO3 | This compound-4-sulfonic acid |
| HNO3/H2SO4 | 4-Nitro-1-(difluoromethyl)-3-ethynyl-1H-pyrazole |
Nucleophilic Substitutions on Substituted Pyrazoles
The electron-deficient nature of the pyrazole ring in this compound, enhanced by the two electron-withdrawing groups, makes it susceptible to nucleophilic attack, particularly if a suitable leaving group is present on the ring. Nucleophilic aromatic substitution (SNAr) on pyrazoles is a known process, often requiring activation by electron-wthdrawing groups. scispace.comnih.gov For instance, a pyrazole substituted with a good leaving group at the C4 or C5 position could react with various nucleophiles.
While direct nucleophilic substitution of a hydrogen atom is rare, if the pyrazole ring were functionalized with a halide at the C4 or C5 position, it would be expected to undergo substitution with nucleophiles such as amines, alkoxides, or thiolates. The presence of the N-difluoromethyl group would facilitate such reactions by stabilizing the anionic intermediate.
Annulation and Ring Expansion/Contraction Strategies
The ethynyl group at the C3 position is a versatile functional group for annulation reactions, allowing for the construction of fused heterocyclic systems. For example, 3-ethynylpyrazoles can serve as precursors for the synthesis of pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines through cyclization reactions with appropriate partners. nih.govorganic-chemistry.orgnih.govresearchgate.netrhhz.net
Table 2: Potential Annulation Reactions of this compound
| Reagent | Fused Heterocycle Product |
| 1,3-Dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidine derivatives |
| N-aminopyridines | Pyrazolo[1,5-a]pyridine derivatives |
| Hydrazines | Pyrazolo[3,4-d]pyridazine derivatives |
Ring expansion of pyrazoles to six-membered rings like pyrimidines has been reported, for instance, through reactions with diazocarbonyl compounds catalyzed by rhodium(II). researchgate.net Such a transformation applied to this compound could potentially lead to novel substituted pyrimidines.
Ring contraction of pyrazoles is less common but can be achieved under photochemical conditions. researchgate.netacs.orgworktribe.com For example, photochemical rearrangement of pyrazole derivatives can lead to the formation of imidazoles or other five-membered heterocycles. The specific outcome of such a reaction on this compound would depend on the reaction conditions and the stability of the intermediates formed.
Advanced Applications and Research Horizons of 1 Difluoromethyl 3 Ethynyl 1h Pyrazole Derivatives
Medicinal Chemistry Research
Derivatives of the 1-(difluoromethyl)-1H-pyrazole core have been extensively investigated in medicinal chemistry, yielding compounds with a broad spectrum of pharmacological activities.
Development of Bioactive Derivatives
The 1-(difluoromethyl)-1H-pyrazole moiety is a privileged structure in modern drug discovery. Its derivatives have been synthesized and explored for numerous therapeutic applications, demonstrating the scaffold's versatility. A significant number of FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, contain a pyrazole (B372694) core, underscoring its importance in pharmaceuticals. nih.gov The synthesis of pyrazole derivatives is a robust field, with numerous methods developed to create structurally diverse compound libraries for biological screening. nih.govnih.gov The introduction of fluorine-containing groups like difluoromethyl is a key strategy in medicinal chemistry to improve properties such as metabolic stability and binding potency. researchgate.netacs.org While the 3-ethynyl group provides a reactive handle for creating more complex molecules through reactions like click chemistry, much of the successful research has focused on isomers, particularly 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, which have proven to be exceptionally effective as fungicides and have shown other biological activities. nih.gov
Investigation of Enzyme Inhibition Profiles (e.g., Succinate (B1194679) Dehydrogenase, PI3K/PDK1/mTOR, N-Myristoyltransferase, Cyclooxygenases, 5-Lipoxygenase)
Derivatives of difluoromethyl-pyrazole are renowned for their potent and often selective inhibition of various key enzymes implicated in disease.
Succinate Dehydrogenase (SDH) Inhibition: A primary application of 1-(difluoromethyl)-pyrazole derivatives is in the development of Succinate Dehydrogenase Inhibitors (SDHIs). The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide structure is a pharmacophore central to many modern fungicides. These compounds inhibit the SDH enzyme (Complex II) in the mitochondrial respiratory chain, effectively halting fungal respiration. This mechanism has led to the successful commercialization of several agricultural fungicides. frontiersin.org
PI3K/PDK1/mTOR Inhibition: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer. nih.gov Research has shown that pyrazole-containing compounds can act as kinase inhibitors targeting this pathway. researchgate.netglobethesis.com Notably, studies on related heterocyclic structures have demonstrated that incorporating a 4-difluoromethyl group can increase affinity for mTOR, suggesting a valuable role for this moiety in designing dual PI3K/mTOR inhibitors. acs.org
N-Myristoyltransferase (NMT) Inhibition: N-Myristoyltransferase is a vital enzyme in various parasites, including those responsible for malaria (Plasmodium falciparum) and leishmaniasis (Leishmania donovani). acs.orgnih.gov Pyrazole-based scaffolds have been successfully developed into potent NMT inhibitors. These compounds target the enzyme in the parasite with high selectivity over the human equivalent, making NMT an attractive target for developing new antiprotozoal drugs. acs.orgnih.govmdpi.com
Cyclooxygenases (COX) and 5-Lipoxygenase (LOX) Inhibition: Pyrazole derivatives are well-established as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selective COX-2 inhibitor Celecoxib, which features a 3-(trifluoromethyl)-pyrazole core, is a prominent example. nih.govacs.org Structure-activity relationship studies have shown that 3-difluoromethyl substituents on the pyrazole ring also yield potent and selective COX-2 inhibitors. acs.org Furthermore, certain 1,5-diarylpyrazole analogs have been investigated as inhibitors of 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade, with some derivatives showing dual COX/LOX inhibitory potential. mdpi.comnih.gov
Table 1: Enzyme Inhibition by Difluoromethyl-Pyrazole Derivatives
| Enzyme Target | Derivative Class | Therapeutic Area | Key Findings | Citations |
|---|---|---|---|---|
| Succinate Dehydrogenase (SDH) | Pyrazole-4-carboxamides | Agrochemical (Fungicide) | Potent inhibition of mitochondrial respiration in fungi. | frontiersin.org |
| PI3K/mTOR | Pyrazolo[3,4-d]pyrimidines | Oncology | Inhibition of a key cancer cell signaling pathway. | researchgate.netglobethesis.comacs.org |
| N-Myristoyltransferase (NMT) | Substituted Pyrazoles | Anti-parasitic | Selective inhibition of parasite enzyme over human homologues. | acs.orgnih.govmdpi.com |
| Cyclooxygenase-2 (COX-2) | 1,5-Diarylpyrazoles | Anti-inflammatory | High potency and selectivity for COX-2 over COX-1. | nih.govacs.org |
Research into Antimicrobial Properties (e.g., Antibacterial, Antifungal)
The antimicrobial potential of the 1-(difluoromethyl)-pyrazole scaffold is significant, with derivatives showing potent activity against both fungi and bacteria.
Antifungal Activity: The most prominent application of these compounds is as antifungal agents. A multitude of commercial fungicides are based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide structure. Their mechanism of action is the potent inhibition of succinate dehydrogenase (SDH), which is crucial for fungal cell respiration. frontiersin.org Research has demonstrated that these compounds exhibit broad-spectrum activity against a variety of phytopathogenic fungi. nih.gov
Antibacterial Activity: Beyond their antifungal effects, pyrazole derivatives have been developed as antibacterial agents. Studies on N-(trifluoromethyl)phenyl substituted pyrazoles have revealed their effectiveness as growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org These compounds have also been shown to prevent and eradicate bacterial biofilms, highlighting their potential to address challenging, persistent infections. rsc.org
Studies on Anticancer and Antiprotozoal Activities (e.g., Antileishmanial, Antituberculosis)
The therapeutic reach of 1-(difluoromethyl)-pyrazole derivatives extends to the treatment of cancer and parasitic diseases.
Anticancer Activity: The pyrazole nucleus is a recognized pharmacophore in oncology. mdpi.com The anticancer effects of pyrazole derivatives can be attributed to several mechanisms, including the inhibition of enzymes crucial for cancer cell survival, such as COX-2 and various protein kinases in the PI3K/AKT/mTOR pathway. researchgate.netnih.gov Certain pyrazole compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. nih.gov
Antiprotozoal and Antituberculosis Activities: The development of pyrazole-based inhibitors of N-Myristoyltransferase (NMT) has opened new avenues for treating leishmaniasis. acs.org In the field of antituberculosis research, various pyrazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Some of these compounds have demonstrated remarkable potency, representing a promising direction for the development of new anti-TB drugs.
Table 2: Antimicrobial and Anticancer/Antiprotozoal Activities
| Activity | Derivative Class | Target Organism/Cell Line | Mechanism of Action (if known) | Citations |
|---|---|---|---|---|
| Antifungal | Pyrazole-4-carboxamides | Phytopathogenic fungi | Succinate Dehydrogenase (SDH) Inhibition | nih.govfrontiersin.org |
| Antibacterial | N-(trifluoromethyl)phenyl pyrazoles | MRSA, Enterococcus faecalis | Inhibition of bacterial growth and biofilms | rsc.org |
| Anticancer | Substituted Pyrazoles | MCF-7, HT-29 (human cancer cells) | COX-2 Inhibition, Apoptosis Induction | mdpi.comnih.gov |
| Antileishmanial | Substituted Pyrazoles | Leishmania donovani | N-Myristoyltransferase (NMT) Inhibition | acs.org |
| Antituberculosis | Trisubstituted Pyrazoles | Mycobacterium tuberculosis | Inhibition of mycobacterial growth | |
Agrochemical Research
In the agrochemical sector, derivatives of 1-(difluoromethyl)-1H-pyrazole have made a substantial impact, particularly as highly effective fungicides.
Development of Fungicidal Agents
The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group is considered an outstanding structural component for modern fungicides. frontiersin.org This has led to the development and successful commercialization of numerous pyrazole carboxamide fungicides by leading agrochemical companies. These compounds, known as Succinate Dehydrogenase Inhibitors (SDHIs), provide broad-spectrum control of diseases on a wide range of crops. Their specific mode of action, targeting mitochondrial respiration, makes them highly effective against fungal pathogens. frontiersin.org The difluoromethyl group at the 3-position of the pyrazole ring is a critical feature for the high intrinsic activity of these fungicides.
Table 3: Commercial Fungicides with a Difluoromethyl-Pyrazole Core
| Fungicide Name | Key Pathogens Controlled | Mechanism of Action | Citations |
|---|---|---|---|
| Bixafen | Rhizoctonia solani, Botrytis cinerea | SDH Inhibition | frontiersin.org |
| Isopyrazam | Zymoseptoria tritici | SDH Inhibition | |
| Sedaxane | Seed-borne and soil-borne fungi | SDH Inhibition | frontiersin.org |
| Fluxapyroxad | Various fungal species | SDH Inhibition | frontiersin.org |
Herbicidal and Insecticidal Scaffold Development
The 3-(difluoromethyl)-1H-pyrazole core is a highly valued scaffold in modern agrochemistry, particularly for the development of fungicides that inhibit the succinate dehydrogenase (SDH) enzyme. wikipedia.orgnih.gov While much of the commercial success has been seen in fungicides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the underlying pyrazole structure serves as a critical pharmacophore. researchgate.netnih.gov The introduction of the difluoromethyl (CHF2) group is known to enhance metabolic stability and binding affinity to target proteins. olemiss.edu
Research into pyrazole derivatives extends to herbicidal and insecticidal applications. The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of biological activity. researchgate.netacs.org The ethynyl (B1212043) group at the 3-position of the title compound offers a reactive handle for further chemical modification through reactions like cycloadditions or cross-coupling, allowing for the creation of diverse libraries of compounds for screening. mdpi.com For instance, studies on related pyrazole carboxamides have shown that modifications to the amide fragment, which could be conceptually linked via the ethynyl group, drastically alter the spectrum of activity, yielding compounds with potent antifungal or even herbicidal effects. researchgate.net The strategic combination of the electron-withdrawing difluoromethyl group and the synthetically versatile ethynyl moiety makes 1-(difluoromethyl)-3-ethynyl-1H-pyrazole a promising starting point for novel agrochemical discovery.
Table 1: Bioactivity of Selected Pyrazole Derivatives This table presents data for related pyrazole structures to illustrate the potential of the scaffold.
| Compound Class | Target Activity | Key Structural Features | Research Findings |
|---|---|---|---|
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Fungicidal (SDHI) | CHF2 group at C3; Amide at C4 | Forms the basis of numerous commercial fungicides like Bixafen and Isopyrazam, effective against a broad spectrum of plant pathogens. wikipedia.orggoogle.com |
| N-Aryl Pyrazole Carboxylates | Herbicidal | Varied substituents on the N-phenyl ring | Certain derivatives show excellent inhibition of barnyard grass, with activity dependent on the electronic nature of substituents. researchgate.net |
| Pyrazole-based Oxime Esters | Fungicidal | Oxime ester linkage derived from the carboxylic acid function | Derivatives exhibit good activity against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. researchgate.net |
| N-phenyl-pyrazole-4-carboxamides | Insecticidal | Diphenylamine fragment | Compound SCU2028 showed potent in vivo activity against Rhizoctonia solani, a major rice pathogen. nih.gov |
Material Science Applications
The unique structure of this compound makes it an attractive monomer for the synthesis of advanced fluorinated polymers and oligomers. The terminal ethynyl group is particularly amenable to polymerization reactions, most notably Sonogashira cross-coupling reactions, which can be used to create conjugated polymers. rsc.orgresearchgate.net This methodology allows for the combination of the pyrazole derivative with various aryl dihalides to produce poly(pyrazole) materials with tailored properties.
The incorporation of the difluoromethyl group into the polymer backbone imparts several desirable characteristics. Fluorination is known to enhance thermal stability, chemical resistance, and solubility in organic solvents while also modifying the electronic properties of the resulting material. olemiss.eduacs.org The pyrazole ring itself contributes to the polymer's rigidity and potential for forming organized supramolecular structures through hydrogen bonding, which can influence the material's bulk properties. rsc.orgresearchgate.net The resulting fluorinated poly(pyrazole)s are investigated for applications requiring robust materials with specific electronic and optical functions.
Derivatives of this compound are of significant interest in material science due to their promising optical and electronic properties. The conjugated π-system, which can be extended through polymerization via the ethynyl group, forms the basis for photoluminescent and electrochemical activity. ias.ac.in The pyrazole heterocycle acts as an electron-withdrawing group and can be part of a donor-acceptor architecture within a larger molecule or polymer, which is crucial for applications in organic electronics. researchgate.net
Studies on related fluorinated bis(pyrazoles) have shown that the degree of fluorination can influence properties such as the dielectric constant, which tends to increase with a higher number of fluorine atoms. rsc.org Interestingly, the absorption and fluorescence emission properties in these systems are often only slightly affected by the degree of fluorination, suggesting that the core pyrazole structure dictates the primary photophysical behavior. rsc.orgresearchgate.net These materials are explored for use as sensors, in organic light-emitting diodes (OLEDs), and as components in photovoltaic devices. ias.ac.inresearchgate.netnih.gov The combination of a stable, electron-rich heterocyclic ring with fluorine substituents provides a powerful strategy for designing new functional materials. nih.govresearchgate.net
Table 2: Optical Properties of Representative Pyrazole-Based Materials
| Material Type | Absorption Max (λabs) | Emission Max (λem) | Key Feature | Potential Application |
|---|---|---|---|---|
| Fused Pyrazole Probe | 325 nm, 372 nm | 476 nm | Exhibits fluorescence enhancement upon binding fluoride (B91410) ions. | Fluorescent sensor. nih.gov |
| 3-(Coumarin-3-yl)pyrazole | 425 nm | 500 nm | High quantum yield and good photostability. | Bioimaging probe. nih.gov |
| Fluorinated bis(pyrazoles) | ~350 nm | ~400-450 nm | Dielectric constant increases with fluorination. | Specialty polymers, gas sensing. rsc.org |
| Pyrazole Containing Polyamides | - | - | High thermal stability and mechanical strength. | High-performance polymers. ias.ac.in |
Catalysis and Ligand Design
Pyrazole and its derivatives are well-established as versatile ligands in coordination chemistry, capable of binding to a wide range of transition metals through their pyridine-type nitrogen atom. researchgate.netmdpi.com The this compound scaffold offers multiple potential coordination sites: the two nitrogen atoms of the pyrazole ring and the π-system of the ethynyl group. This allows for the formation of various metal complexes with different geometries and electronic properties. uj.ac.za
The resulting metal-pyrazole complexes have shown significant promise in homogeneous catalysis. nih.gov For example, palladium and nickel complexes featuring pyrazole ligands have been successfully employed as catalysts for olefin oligomerization reactions. uj.ac.za Ruthenium complexes with protic pyrazole ligands have been investigated for transfer hydrogenation reactions. nih.gov The electronic properties of the pyrazole ligand, modulated by substituents like the difluoromethyl group, can directly influence the catalytic activity of the metal center. This allows for the rational design of catalysts for specific chemical transformations. nih.govrsc.org
The development of chiral ligands is fundamental to the field of asymmetric synthesis, which aims to produce single enantiomers of chiral molecules. The pyrazole framework can be readily modified to create a chiral environment around a coordinated metal center. nih.gov While this compound is itself achiral, the N1-position and the ethynyl group at C3 serve as convenient points for the introduction of chiral auxiliaries or for building larger, more complex chiral ligand structures.
For instance, chiral amines can be used to derivatize the pyrazole core, leading to the synthesis of novel chiral ligands. nih.gov These ligands, when complexed with transition metals like cobalt, rhodium, or palladium, can catalyze asymmetric reactions such as hydrogenation with high enantioselectivity. researchgate.net The defined geometry and electronic tunability of the pyrazole scaffold make it an excellent platform for designing bespoke ligands for a wide array of asymmetric catalytic processes.
Structure Activity Relationship Sar and Structure Performance Relationship Spr Investigations
Impact of Difluoromethyl Group Position and Substitution on Biological Activity
The difluoromethyl (CHF₂) group is a key functional moiety that significantly influences the pharmacokinetic and pharmacodynamic properties of bioactive molecules. nih.gov Its presence on the pyrazole (B372694) ring of 1-(difluoromethyl)-3-ethynyl-1H-pyrazole has a profound impact on its biological activity. The CHF₂ group is considered a lipophilic hydrogen bond donor, a characteristic that allows it to act as a bioisostere of hydroxyl, thiol, or amine groups. acs.org This property can enhance the binding affinity of the molecule to its biological target. nih.gov
The introduction of a difluoromethyl group can also improve metabolic stability and membrane permeability. researchgate.net The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the difluoromethyl group less susceptible to metabolic degradation. mdpi.com Furthermore, the lipophilicity imparted by the CHF₂ group can facilitate the passage of the molecule across biological membranes. researchgate.netmdpi.com The position of the difluoromethyl group on the pyrazole ring is critical. In this compound, its placement at the N1 position influences the electronic distribution within the pyrazole ring, which in turn affects its interaction with target proteins.
Research on various pyrazole derivatives has shown that substitution at different positions on the pyrazole ring can significantly alter their biological efficacy. nih.govnih.gov While specific studies on the positional isomers of the difluoromethyl group in this particular compound are not extensively detailed in the provided search results, the general principles of SAR suggest that moving the CHF₂ group to other positions would likely alter the molecule's activity.
Table 1: Physicochemical Properties of the Difluoromethyl Group and its Impact on Biological Activity
| Property | Description | Impact on Biological Activity |
|---|---|---|
| Lipophilicity | The CHF₂ group increases the lipophilicity of the molecule. acs.orgmdpi.com | Enhances membrane permeability and can improve binding to hydrophobic pockets of target proteins. researchgate.netmdpi.com |
| Hydrogen Bond Donor | The CHF₂ group can act as a hydrogen bond donor. nih.govacs.org | Facilitates stronger and more specific interactions with biological targets. nih.gov |
| Metabolic Stability | The C-F bond is strong, making the CHF₂ group resistant to metabolic breakdown. mdpi.com | Increases the in vivo half-life of the compound. |
| Bioisosterism | The CHF₂ group is a bioisostere of hydroxyl, thiol, and amine groups. nih.govacs.org | Allows for the replacement of these functional groups to improve pharmacokinetic properties while maintaining biological activity. princeton.edu |
Role of the Ethynyl (B1212043) Group in Molecular Recognition and Biological Efficacy
The ethynyl group (C≡CH) at the C3 position of the pyrazole ring is another crucial determinant of the biological activity of this compound. This functional group can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are vital for molecular recognition by biological targets. nih.gov
In the context of anticancer activity, copper-catalyzed regioselective N-alkynylation of pyrazoles has been explored to synthesize ethynyl-pyrazoles. nih.gov While the specific target and mechanism of this compound are not detailed, the presence of the ethynyl group suggests potential interactions with the active sites of enzymes or receptors. For instance, in some kinase inhibitors, the ethynyl group can form a covalent bond with a cysteine residue in the active site, leading to irreversible inhibition.
Influence of Substituents on the Pyrazole Heterocycle on Target Interaction
The pyrazole ring itself is a versatile scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govmdpi.commdpi.comglobalresearchonline.netnih.govnih.govmeddocsonline.orgnih.gov The nature, position, and orientation of substituents on the pyrazole ring are critical for determining the molecule's interaction with its biological target. nih.govontosight.airesearchgate.netresearchgate.net
Substituents on the pyrazole ring can influence the molecule's electronic properties, steric hindrance, and ability to form hydrogen bonds. ontosight.airesearchgate.net These factors collectively dictate the binding affinity and selectivity of the compound for its target. For example, in a series of pyrazole derivatives, the introduction of different substituents on the phenyl ring attached to the pyrazole core led to significant variations in their anticancer activity. nih.gov
In this compound, the difluoromethyl group at N1 and the ethynyl group at C3 create a specific electronic and steric profile that is recognized by its biological target. Any modification to these substituents or the introduction of new groups on the pyrazole ring would likely alter this profile and, consequently, the biological activity. nih.gov
Bioisosteric Replacements of Functional Groups and Their Effects on Activity
Bioisosteric replacement is a common strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound. princeton.educhem-space.comresearchgate.net In the case of this compound, both the difluoromethyl and ethynyl groups can be considered for bioisosteric replacement.
As previously mentioned, the difluoromethyl group is a well-known bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. nih.govacs.org Replacing these groups with a CHF₂ moiety can enhance metabolic stability and lipophilicity while maintaining or even improving biological activity. researchgate.net Conversely, replacing the difluoromethyl group in this compound with a hydroxyl, thiol, or amine group would likely result in a compound with different pharmacokinetic properties and possibly altered biological activity.
The ethynyl group can also be replaced with other functional groups. For instance, replacing the 5-aryl moiety of a pyrazole-based cannabinoid-1 receptor antagonist with an alkynylthiophene led to a novel class of potent antagonists. researchgate.net This suggests that bioisosteric replacement of the ethynyl group in this compound with other small, rigid linkers or aromatic systems could lead to compounds with modified activity profiles.
Table 2: Potential Bioisosteric Replacements for Functional Groups in this compound
| Functional Group | Potential Bioisosteres | Expected Impact on Activity |
|---|---|---|
| **Difluoromethyl (-CHF₂) ** | Hydroxyl (-OH), Thiol (-SH), Amine (-NH₂) nih.govacs.org | May decrease metabolic stability and lipophilicity, potentially altering target binding and overall efficacy. |
| Ethynyl (-C≡CH) | Cyano (-C≡N), Thiophene, Small heterocycles researchgate.net | Could alter the geometry and electronic properties, leading to changes in binding affinity and selectivity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.
Several QSAR studies have been conducted on pyrazole derivatives to understand the structural requirements for their biological activities. nih.govresearchgate.net For example, a fragment-based QSAR model was developed for pyrazole-derived inhibitors of Leishmanial CRK3. nih.gov The model revealed that electron-rich substitutions at the R1 position improved inhibitory activity. Another 3D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors provided insights into the favorable and unfavorable regions for substitution around the pyrazole scaffold. researchgate.net
Computational and Theoretical Studies of 1 Difluoromethyl 3 Ethynyl 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure and properties of pyrazole (B372694) derivatives. superfri.orgresearchgate.net
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. researchgate.net Such studies on pyrazole derivatives provide insights into molecular geometry, charge distribution, and vibrational frequencies. jcsp.org.pkmdpi.com For pyrazoles containing fluorinated groups, DFT calculations help elucidate the impact of these substituents on the molecule's electronic properties. The difluoromethyl group (-CHF2) at the N1 position and the ethynyl (B1212043) group (-C≡CH) at the C3 position significantly influence the electron density distribution across the pyrazole ring.
DFT calculations can be used to determine key geometric parameters (bond lengths and angles) and electronic properties. The calculated molecular electrostatic potential (MEP) map, for instance, identifies regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), which is crucial for predicting intermolecular interactions. researchgate.netbhu.ac.in In related pyrazole systems, DFT has been used to analyze molecular stability and reactivity. researchgate.net
Table 1: Representative Theoretical Data for Pyrazole Derivatives
| Parameter | Description | Typical Method |
|---|---|---|
| Optimized Geometry | Provides the most stable 3D arrangement of atoms, including bond lengths and angles. | DFT (e.g., B3LYP/6-31G) |
| Mulliken Atomic Charges | Calculates the partial charge on each atom, indicating electron distribution. researchgate.net | DFT (e.g., B3LYP/6-31G) |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. | DFT (e.g., B3LYP/6-31G) |
| Vibrational Frequencies | Predicts the molecule's infrared (IR) spectrum, which can be compared with experimental data. dntb.gov.ua | DFT (e.g., B3LYP/6-31G) |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For pyrazole derivatives, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. nih.gov In 1-(difluoromethyl)-3-ethynyl-1H-pyrazole, the electron-withdrawing nature of the difluoromethyl group and the π-system of the ethynyl group would be expected to significantly influence the energies and distributions of these frontier orbitals. DFT calculations are the primary tool for determining these properties. jcsp.org.pk
Table 2: Frontier Molecular Orbital (HOMO-LUMO) Data from DFT Studies on Analogous Pyrazole Compounds
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Implication |
|---|---|---|---|---|
| Substituted Phenyl-Pyrazole nih.gov | -6.42 | -2.04 | 4.38 | Indicates high stability. |
| Pyrazole-Carboxamide jcsp.org.pk | -6.78 | -1.85 | 4.93 | Suggests significant kinetic stability. |
Note: Data is illustrative and derived from studies on related pyrazole structures, not this compound itself.
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netijpbs.com This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.govmdpi.com For pyrazole derivatives, which are known to exhibit a wide range of biological activities, docking studies can elucidate how they interact with the active sites of enzymes. researchgate.netmdpi.com For example, many pyrazole-carboxamide fungicides are known to target the enzyme succinate (B1194679) dehydrogenase (SDH). nih.govresearchgate.net
Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the dynamics of their interaction. researchgate.netnih.gov These simulations can confirm the stability of binding modes predicted by docking and reveal conformational changes in the protein or ligand upon binding. mdpi.com Such studies on this compound could identify potential protein targets and predict its binding affinity and mechanism of action. nih.gov
Prediction of Reactivity and Mechanistic Pathways
Computational methods are valuable for predicting the reactivity of a molecule and exploring potential reaction mechanisms. dergipark.org.trnih.gov For this compound, theoretical studies can predict its behavior in various chemical transformations. The ethynyl group is a versatile functional handle, known to participate in reactions like cycloadditions (e.g., click chemistry) and palladium-catalyzed cross-couplings. DFT calculations can model the transition states and reaction energy profiles for these pathways, providing a deeper understanding of the reaction kinetics and thermodynamics. researchgate.net
Similarly, the influence of the difluoromethyl group on the reactivity of the pyrazole ring can be assessed. This group is known to be metabolically stable and can influence the acidity of adjacent protons. Theoretical calculations of pKa values and reaction barriers can quantify these effects. By modeling potential decomposition pathways, computational studies also contribute to assessing the thermal stability of highly energetic materials based on pyrazole structures. researchgate.net
Analysis of Intermolecular Interactions
Understanding intermolecular interactions is crucial for predicting the solid-state structure (crystal packing) and physical properties of a compound. These interactions also govern how a molecule interacts with biological targets.
The difluoromethyl (-CHF2) group is recognized as a "weak" hydrogen bond donor. The hydrogen atom on the difluoromethyl group can participate in unconventional C-H···O or C-H···N hydrogen bonds with suitable acceptors. researchgate.net Although weaker than conventional O-H···O or N-H···O bonds, these interactions can play a significant role in determining molecular conformation and crystal packing. researchgate.net Computational analysis, often combined with data from X-ray crystallography of related structures, can be used to characterize the geometry and strength of these hydrogen bonds. For this compound, such interactions could be critical in its binding to a protein receptor, where the hydrogen on the -CHF2 group might interact with a lone pair of electrons on an oxygen or nitrogen atom in an amino acid residue. researchgate.net
π-π Stacking and Hydrophobic Interactions of the Ethynyl and Pyrazole Moieties
Theoretical and computational chemistry provides significant insights into the non-covalent interactions that govern the molecular recognition and binding affinity of heterocyclic compounds such as this compound. The pyrazole ring and the ethynyl group are both capable of engaging in π-π stacking and hydrophobic interactions, which are crucial for the compound's behavior in biological systems.
The ethynyl group at the 3-position of the pyrazole ring introduces a region of high π-electron density, making it a potent participant in non-covalent interactions. While direct π-π stacking between two ethynyl groups is less common, the ethynyl moiety can interact favorably with aromatic systems. This type of interaction, sometimes referred to as π-π stacking, involves the π-orbitals of the triple bond and the aromatic ring. Computational studies on ethynyl-substituted aromatic compounds have demonstrated that these interactions can be significant. For example, theoretical analysis of ethynyl-substituted benzosiloxaboroles revealed substantial interaction energies in stacked dimers, on the order of 10.8 kcal/mol (45.3 kJ/mol), highlighting the ethynyl group's capacity for strong non-covalent bonding.
Hydrophobic interactions are also a key feature of this compound. The entire molecule, with its combination of a heterocyclic ring and a hydrocarbon substituent (ethynyl group), has a degree of lipophilicity. In aqueous environments, the nonpolar parts of the molecule will tend to associate with other nonpolar molecules or surfaces to minimize contact with water. The difluoromethyl group at the N1 position further enhances the lipophilicity of the compound. While challenging to quantify precisely through simple models, the hydrophobic character of the pyrazole ring and its substituents is a driving force for its partitioning into nonpolar environments and for binding to hydrophobic pockets in macromolecules. nih.govarxiv.org
The interplay between π-π stacking and hydrophobic interactions is complex. In many biological contexts, what is broadly termed a "hydrophobic interaction" is often a combination of true hydrophobic effects (the entropic drive to exclude water) and specific, enthalpically favorable interactions like π-π stacking. The specific geometry and electronic nature of both the pyrazole and ethynyl moieties in this compound suggest that it can form stable complexes with aromatic residues in proteins or with other π-systems, driven by a combination of these forces.
| Interaction Type | Interacting Moieties | Calculated Interaction Energy (kcal/mol) | Reference System |
|---|---|---|---|
| π-π Stacking | Pyrazole Ring - Aromatic Ring | -6.7 | Pyrazole-based coordination compound nih.gov |
| C–H···π Interaction | C-H - Pyrazole Ring | -2.1 | Pyrazole-based coordination compound nih.gov |
| π-π Stacking | Ethynyl-substituted Aromatic Dimer | -10.8 | Ethynyl-substituted benzosiloxaborole |
| π-π Stacking | Pyrazole - Benzene | -3.0 to -5.0 | General heteroaromatic-benzene complexes nih.gov |
Conformational Analysis and Molecular Flexibility Studies
The molecular flexibility of this compound is primarily determined by the rotational freedom of its substituents, namely the difluoromethyl group at the N1 position and, to a lesser extent, the linear ethynyl group at the C3 position. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the conformational landscape and quantifying the energy barriers associated with these motions.
The most significant conformational flexibility arises from the rotation of the difluoromethyl (CHF₂) group around the N1-C bond. The energy profile of this rotation is influenced by steric and electronic interactions between the fluorine and hydrogen atoms of the CHF₂ group and the adjacent atoms of the pyrazole ring. Theoretical studies on similar N-substituted heterocyclic systems provide insight into the likely rotational barriers. For instance, computational analyses of N-benzhydrylformamides have shown that rotational barriers around the N-C bond can be accurately calculated using DFT methods, with values typically falling in the range of 20–23 kcal/mol. mdpi.com While a direct experimental or computational value for this compound is not available in the literature, analogies can be drawn from related structures.
The rotation of the CHF₂ group likely involves a transition state where one of the fluorine atoms eclipses the C5-H bond of the pyrazole ring, leading to steric repulsion and a higher energy state. The ground state conformation would be expected to have the hydrogen atom of the CHF₂ group oriented towards the ring to minimize steric clashes between the larger fluorine atoms and the pyrazole ring. The electronic effects, such as hyperconjugation between the C-F σ* orbitals and the pyrazole π-system, may also play a role in stabilizing certain conformations.
Understanding the conformational preferences and the energy required to transition between them is critical for predicting how the molecule might adapt its shape upon binding to a biological target. A low rotational barrier for the difluoromethyl group would imply that the molecule can easily adopt different conformations to fit into a binding pocket, which could be entropically favorable for binding. Conversely, a high rotational barrier would suggest a more rigid structure with a pre-organized conformation.
| Molecular Moiety | Type of Flexibility | Estimated Rotational Barrier (kcal/mol) | Basis of Estimation |
|---|---|---|---|
| N1-Difluoromethyl Group | Rotation around N-C bond | ~20 - 23 | Analogy with DFT calculations on N-benzhydrylformamides mdpi.com |
| C3-Ethynyl Group | Bending | N/A (vibrational modes) | Linear geometry of the alkyne |
| Pyrazole Ring | Ring puckering | Negligible | Aromatic and planar nature of the ring |
Future Perspectives and Challenges in Research
Development of Novel and Efficient Synthetic Methodologies
A significant hurdle in the investigation of 1-(Difluoromethyl)-3-ethynyl-1H-pyrazole is the development of efficient and versatile synthetic routes. Current methodologies for the synthesis of substituted pyrazoles often involve multi-step processes that may lack the desired efficiency and scalability for large-scale production. thieme.de Future research will likely focus on overcoming these limitations.
Key areas for development include:
Novel Fluorination Reagents: The introduction of the difluoromethyl group is a critical step. Research into new, more accessible, and safer difluoromethylating agents will be crucial for making the synthesis more practical and cost-effective.
Flow Chemistry and Automation: The application of continuous flow technologies could offer advantages in terms of safety, reproducibility, and scalability. Automated synthesis platforms could accelerate the generation of derivatives for structure-activity relationship (SAR) studies.
Catalytic Methods: The exploration of novel catalytic systems, such as those based on transition metals, could enable more efficient and selective bond formations, leading to more streamlined synthetic pathways. biointerfaceresearch.com
The table below outlines potential synthetic strategies and their associated challenges.
| Synthetic Strategy | Advantages | Challenges |
| Linear Synthesis from Acyclic Precursors | Well-established for pyrazole (B372694) core formation. | Can be lengthy, leading to lower overall yields. Introduction of the difluoromethyl group can be challenging. |
| Late-Stage Ethynylation | Allows for diversification of pyrazole scaffolds. | May require harsh reaction conditions. Functional group compatibility can be an issue. |
| Direct C-H Ethynylation | Atom-economical and potentially shorter routes. | Selectivity and reactivity of the pyrazole C-H bonds can be difficult to control. |
| Cycloaddition Reactions | Convergent approach that can rapidly build complexity. | Availability of suitable difluoromethylated starting materials can be limited. |
Exploration of Undiscovered Biological Targets and Therapeutic Areas
The biological potential of this compound remains largely untapped. The known biological activities of other pyrazole derivatives, which span a wide range of therapeutic and agrochemical applications, provide a roadmap for future investigations. nih.gov The unique structural features of this compound—the difluoromethyl group known for its ability to modulate metabolic stability and binding affinity, and the ethynyl (B1212043) group which can act as a reactive handle or a pharmacophore element—suggest a high potential for novel biological activities. arkat-usa.org
Future research should focus on screening this compound and its derivatives against a diverse array of biological targets. Potential areas of interest include:
Antifungal and Agrochemical Applications: Many commercially successful fungicides are based on a pyrazole carboxamide scaffold. researchgate.netmdpi.com The structural similarity of this compound suggests that it could be a valuable building block for the development of new agrochemicals.
Oncology: Pyrazole derivatives have shown promise as anticancer agents by targeting various cellular pathways. cbijournal.com The unique electronic properties of the difluoromethyl and ethynyl groups could lead to interactions with novel oncological targets.
Infectious Diseases: The pyrazole nucleus is a common feature in antibacterial and antiviral agents. nih.gov Screening against a panel of clinically relevant pathogens could uncover new therapeutic leads.
Neurodegenerative Diseases: Some pyrazole-containing compounds have been investigated for their potential in treating neurological disorders. The ability of the difluoromethyl group to enhance blood-brain barrier penetration could be advantageous in this context.
Integration with Advanced High-Throughput Screening and Data Analysis Techniques
To efficiently explore the vast biological potential of this compound and its analogues, the integration of modern drug discovery technologies is essential. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against specific biological targets, significantly accelerating the identification of initial hits.
Future research efforts should leverage:
Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired physiological effect, without prior knowledge of the specific molecular target. This can be particularly useful for discovering compounds with novel mechanisms of action.
Target-Based Screening: Once a promising biological activity is identified, target-based screening can be used to pinpoint the specific protein or enzyme with which the compound interacts.
Computational Modeling and Data Analysis: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the biological activity of virtual compounds and to guide the design of more potent and selective analogues. researchgate.net Machine learning algorithms can analyze large datasets from HTS campaigns to identify subtle structure-activity relationships that may not be apparent through traditional analysis.
The synergy between these advanced techniques will be crucial for unlocking the full therapeutic and commercial potential of this novel pyrazole scaffold.
Sustainable and Scalable Production Methods for Industrial Applications
For any promising compound to transition from a laboratory curiosity to a commercially viable product, the development of sustainable and scalable production methods is paramount. The synthesis of this compound on an industrial scale will present a unique set of challenges that must be addressed through innovative process chemistry.
Key considerations for future research include:
Green Chemistry Principles: The development of synthetic routes that minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency will be a major focus. This includes the exploration of biocatalysis and the use of renewable feedstocks.
Process Optimization: Detailed studies to optimize reaction parameters such as temperature, pressure, catalyst loading, and reaction time will be necessary to maximize yield and purity while minimizing costs.
Impurity Profiling and Control: The identification and control of impurities are critical for ensuring the safety and efficacy of the final product, particularly for pharmaceutical applications.
The table below summarizes key areas of focus for the industrial-scale synthesis of this compound.
| Area of Focus | Key Objectives | Potential Approaches |
| Route Scouting | Identify the most efficient and cost-effective synthetic pathway. | Retrosynthetic analysis, evaluation of novel synthetic methodologies. |
| Process Development | Optimize reaction conditions for yield, purity, and throughput. | Design of experiments (DoE), kinetic and thermodynamic studies. |
| Scale-Up | Transition the synthesis from laboratory to pilot plant and commercial scale. | Engineering studies, development of robust and safe operating procedures. |
| Sustainability | Minimize the environmental impact of the manufacturing process. | Application of green chemistry principles, lifecycle assessment. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(Difluoromethyl)-3-ethynyl-1H-pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via difluoromethylation of pyrazole precursors. A typical route involves radical difluoromethylation using reagents like fluoroform (CHF₃) under controlled conditions with radical initiators (e.g., peroxides) . Metal catalysts (e.g., Pd or Cu) are often employed to enhance selectivity, with yields optimized by adjusting temperature (80–120°C) and solvent polarity (e.g., DMF or THF) .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation relies on NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and electronic environments. X-ray crystallography resolves spatial arrangements, while mass spectrometry (HRMS) validates molecular weight. Computational methods (DFT) predict conformational stability and reactive sites .
Q. What biological activities are associated with pyrazole derivatives containing difluoromethyl groups?
- Methodological Answer : The difluoromethyl group enhances lipophilicity and metabolic stability, enabling interactions with enzymes like cytochrome P450. Antifungal activity is linked to ergosterol biosynthesis inhibition, while anticancer potential arises from apoptosis induction via Bcl-2 pathway modulation .
Advanced Research Questions
Q. How do steric and electronic effects of the difluoromethyl and ethynyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The ethynyl group acts as a directing group in Sonogashira couplings, while the electron-withdrawing difluoromethyl group stabilizes intermediates. Steric hindrance from the difluoromethyl group reduces regioselectivity in nucleophilic substitutions, necessitating bulky ligands (e.g., XPhos) to improve efficiency .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrazoles?
- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line specificity) or impurity profiles. Orthogonal validation using kinase inhibition assays (IC₅₀) and in vivo models (e.g., zebrafish toxicity screens) is critical. Meta-analyses of structure-activity relationships (SAR) reconcile divergent results .
Q. How can continuous flow chemistry improve scalability of this compound synthesis?
- Methodological Answer : Continuous flow systems enhance heat/mass transfer, enabling safer handling of exothermic difluoromethylation steps. Microreactors with immobilized catalysts (e.g., TiO₂ nanoparticles) achieve >90% yield at reduced residence times (<30 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
